2-fluoro-N-(phenylsulfonyl)benzamide
Overview
Description
2-fluoro-N-(phenylsulfonyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of sulfonyl amides and has been found to exhibit potent inhibitory activity against various enzymes and proteins.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(phenylsulfonyl)benzamide involves its binding to the active site of the target enzyme or protein, thereby inhibiting its activity. The sulfonyl group of the compound interacts with the amino acid residues of the enzyme or protein, while the fluorine atom enhances the binding affinity by forming hydrogen bonds with adjacent amino acid residues.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the target enzyme or protein being inhibited. For example, inhibition of carbonic anhydrase has been found to reduce the production of bicarbonate ions, leading to a decrease in pH and the potential treatment of glaucoma. Inhibition of histone deacetylase has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to potential cancer treatment. Inhibition of protein tyrosine phosphatase has been found to enhance insulin signaling and glucose uptake, leading to potential treatment for type 2 diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-fluoro-N-(phenylsulfonyl)benzamide is its potent inhibitory activity against various enzymes and proteins, making it a valuable tool for studying their functions and potential therapeutic applications. However, one of the limitations is its potential toxicity and off-target effects, which need to be carefully evaluated in lab experiments.
Future Directions
There are several future directions for the research on 2-fluoro-N-(phenylsulfonyl)benzamide. One potential direction is the development of more potent and selective inhibitors for specific enzymes and proteins. Another direction is the evaluation of the compound's potential therapeutic applications in various diseases, including cancer, neurological disorders, and diabetes. Additionally, the compound's pharmacokinetics and toxicity need to be further evaluated to determine its suitability for clinical use.
Conclusion
This compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its potent inhibitory activity against various enzymes and proteins makes it a valuable tool for studying their functions and potential therapeutic applications. However, its potential toxicity and off-target effects need to be carefully evaluated in lab experiments. Future research directions include the development of more potent and selective inhibitors for specific enzymes and proteins and the evaluation of its potential therapeutic applications in various diseases.
Scientific Research Applications
2-fluoro-N-(phenylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against various enzymes and proteins, including carbonic anhydrase, histone deacetylase, and protein tyrosine phosphatase. These enzymes and proteins are involved in various physiological processes, and their dysregulation has been linked to several diseases, including cancer and neurological disorders.
Properties
IUPAC Name |
N-(benzenesulfonyl)-2-fluorobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3S/c14-12-9-5-4-8-11(12)13(16)15-19(17,18)10-6-2-1-3-7-10/h1-9H,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCBGTPDCCYPKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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